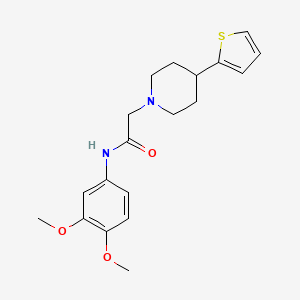

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-23-16-6-5-15(12-17(16)24-2)20-19(22)13-21-9-7-14(8-10-21)18-4-3-11-25-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZYBMDNQYURLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

Introduction of the Thiophene Group: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the piperidine ring using coupling reagents like EDCI or DCC.

Attachment of the Dimethoxyphenyl Group: The final step generally involves the acylation of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biology: The compound could be used in studies investigating receptor binding and signal transduction pathways.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of the target compound and its analogs:

Key Observations :

- Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in , 4-chlorophenyl in ), which may enhance blood-brain barrier penetration.

- Heterocyclic Diversity: Piperidine (target) vs. piperazine () alters conformational flexibility and hydrogen-bonding capacity.

- Pharmacophore Variations : The thiophene-piperidine combination in the target contrasts with thiazole () or pyrazole () systems, affecting target selectivity.

Pharmacological Potential

- Antimicrobial Activity : N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide () and thiazole-containing analogs () show antibacterial properties, suggesting the target compound may also exhibit such activity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperidine ring substituted with a thiophene group .

- An acetamide moiety linked to a 3,4-dimethoxyphenyl group.

The presence of these functional groups suggests potential interactions with various biological targets, which may enhance its pharmacological properties.

Biological Activity Overview

Preliminary studies on related compounds indicate that this compound could exhibit significant biological activity. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Compounds in the same class have shown effectiveness against bacterial pathogens.

- CNS Activity : The dimethoxyphenyl group suggests potential interactions within the central nervous system.

- Anticancer Properties : Piperidine derivatives have been explored for their cytotoxic effects on cancer cells.

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a phenyl ring and piperidine | DAT/NET selective activity |

| 4-Thiophenecarboxamide derivatives | Similar thiophene substitution | Antimicrobial properties |

| 3,4-Dimethoxy-N-[4-(dimethylamino)phenyl]acetamide | Dimethoxy substitution on phenyl | CNS activity potential |

Antimicrobial Evaluation

Research has shown that compounds with similar structural features to this compound possess notable antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus. The most active derivative exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

Additionally, these compounds demonstrated significant antibiofilm activity, outperforming standard antibiotics in inhibiting biofilm formation. This suggests that this compound may also share similar properties.

Cytotoxicity and Cancer Research

Piperidine derivatives have been investigated for their anticancer potential. For example, certain derivatives displayed cytotoxicity and apoptosis induction in cancer cell lines more effectively than conventional drugs like bleomycin . This raises the possibility that this compound could exhibit comparable anticancer activity.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and proliferation.

- Interaction with CNS Receptors : The dimethoxyphenyl group may facilitate binding to neurotransmitter receptors in the central nervous system.

- Biofilm Disruption : The compound's structure may allow it to interfere with biofilm formation mechanisms in pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-thiophene intermediate via nucleophilic substitution or coupling reactions.

- Step 2 : Acetamide linkage via condensation between the piperidine intermediate and 3,4-dimethoxyphenylacetic acid derivatives.

Critical reaction parameters include solvent choice (e.g., DMSO or acetonitrile for solubility), temperature (60–100°C for amide bond formation), and catalysts (e.g., DCC/DMAP for coupling). Purification via column chromatography or recrystallization ensures ≥95% purity .- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Purity Challenges |

|---|---|---|---|

| Piperidine-thiophene synthesis | Thiophene-2-carbonyl chloride, piperidine, DCM, 0°C → RT | 60–75% | Tosyl group removal |

| Acetamide coupling | 3,4-Dimethoxyphenylacetic acid, EDC/HOBt, DMF, 40°C | 50–65% | Unreacted starting material |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl), piperidine ring protons (δ 1.5–3.5 ppm), and thiophene protons (δ 7.0–7.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 415.18).

- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Purity is further verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors).

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

Assays require negative controls (DMSO vehicle) and dose-response curves (1–100 μM) .

Q. How should stability studies be designed to determine optimal storage conditions?

- Methodological Answer :

- Thermal Stability : Accelerated degradation studies at 40°C/75% RH over 4 weeks, monitored via HPLC.

- Photostability : Exposure to UV light (ICH Q1B guidelines) to assess decomposition.

- Solution Stability : Solubility in DMSO/PBS (pH 7.4) at 4°C, analyzed weekly.

Lyophilization is recommended for long-term storage .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Methodological Answer :

- By-products : Unreacted thiophene or dimethoxyphenyl precursors (detected via TLC or HPLC).

- Oxidation products : Sulfoxide derivatives of the thiophene ring (identified via MS/MS).

- Isomeric impurities : Regioisomers from piperidine substitution (resolved via chiral HPLC) .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions for this compound?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for docking.

- Target Selection : Prioritize receptors with known affinity for piperidine-acetamide scaffolds (e.g., σ receptors or monoamine oxidases).

- Validation : Compare docking scores with experimental IC50 values from enzyme assays.

Key parameters include grid box size (20 ų) and flexible ligand sampling .

Q. What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Piperidine Modifications : Replace thiophene with furan or pyridine to alter electron density.

- Acetamide Substituents : Vary methoxy groups (e.g., 3,4-dichloro vs. 3,4-dimethyl).

- Bioisosteres : Substitute the acetamide with sulfonamide or urea groups.

Activity trends are quantified via IC50 shifts in enzyme assays (Table 1) .- Data Table (SAR Example) :

| Derivative | R1 (Piperidine) | R2 (Phenyl) | IC50 (μM) |

|---|---|---|---|

| Parent Compound | Thiophen-2-yl | 3,4-Dimethoxy | 2.1 |

| Derivative A | Furan-2-yl | 3,4-Dimethoxy | 5.8 |

| Derivative B | Thiophen-2-yl | 3,4-Dichloro | 0.9 |

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular Context : Compare results in primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293).

- Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assays) or metabolic stability (microsomal incubation).

Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate mechanisms .

Q. What in silico tools are used to predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolism Prediction : Use MetaSite or GLORYx to identify cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups).

- Toxicity Screening : Derek Nexus for hepatotoxicity alerts; ProTox-II for LD50 estimation.

Experimental validation via LC-MS/MS detects major metabolites in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.